molecular formula C18H21NO B5742070 N-(4-isopropylphenyl)-3,4-dimethylbenzamide

N-(4-isopropylphenyl)-3,4-dimethylbenzamide

Cat. No. B5742070
M. Wt: 267.4 g/mol
InChI Key: UWQPKUZPEPGECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-3,4-dimethylbenzamide, also known as 4-isopropylphenyl-3,4-dimethylbenzamide or EMD-57283, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is synthesized through a multi-step process. The purpose of

Mechanism of Action

The exact mechanism of action of N-(N-(4-isopropylphenyl)-3,4-dimethylbenzamidehenyl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and pain. Specifically, N-(N-(4-isopropylphenyl)-3,4-dimethylbenzamidehenyl)-3,4-dimethylbenzamide is thought to enhance the activity of GABA receptors, which leads to a reduction in neuronal excitability and a decrease in pain and anxiety.
Biochemical and Physiological Effects:
N-(N-(4-isopropylphenyl)-3,4-dimethylbenzamidehenyl)-3,4-dimethylbenzamide has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to reduce pain and anxiety behaviors. Additionally, N-(N-(4-isopropylphenyl)-3,4-dimethylbenzamidehenyl)-3,4-dimethylbenzamide has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(N-(4-isopropylphenyl)-3,4-dimethylbenzamidehenyl)-3,4-dimethylbenzamide in lab experiments is its high potency and selectivity for GABA receptors. This allows for precise modulation of the GABAergic system without affecting other neurotransmitter systems. However, one limitation of using N-(N-(4-isopropylphenyl)-3,4-dimethylbenzamidehenyl)-3,4-dimethylbenzamide is its relatively short half-life, which can make dosing and administration challenging.

Future Directions

There are several future directions for research on N-(N-(4-isopropylphenyl)-3,4-dimethylbenzamidehenyl)-3,4-dimethylbenzamide. One area of interest is the development of more potent and selective compounds that target the GABAergic system. Additionally, further studies are needed to fully understand the mechanism of action of N-(N-(4-isopropylphenyl)-3,4-dimethylbenzamidehenyl)-3,4-dimethylbenzamide and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of N-(N-(4-isopropylphenyl)-3,4-dimethylbenzamidehenyl)-3,4-dimethylbenzamide involves several steps, including the preparation of N-(4-isopropylphenyl)-3,4-dimethylbenzamidehenyl-3,4-dimethylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with an amine, such as 4-isopropylaniline, to yield the final product. The synthesis method has been optimized to produce high yields of N-(N-(4-isopropylphenyl)-3,4-dimethylbenzamidehenyl)-3,4-dimethylbenzamide with high purity.

Scientific Research Applications

N-(N-(4-isopropylphenyl)-3,4-dimethylbenzamidehenyl)-3,4-dimethylbenzamide has been studied extensively for its potential therapeutic applications. One of the key areas of research has been in the treatment of neuropathic pain. Studies have shown that N-(N-(4-isopropylphenyl)-3,4-dimethylbenzamidehenyl)-3,4-dimethylbenzamide has analgesic effects in animal models of neuropathic pain. Additionally, this compound has been investigated for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

3,4-dimethyl-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-12(2)15-7-9-17(10-8-15)19-18(20)16-6-5-13(3)14(4)11-16/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQPKUZPEPGECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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